molecular formula C10H15Cl2FN2 B2775063 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride CAS No. 1137949-75-7

5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride

Cat. No.: B2775063
CAS No.: 1137949-75-7
M. Wt: 253.14
InChI Key: OFROHJQGNPWPHL-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and antifungal research. The piperidine-pyridine core is a privileged structure in drug design, frequently serving as a key synthetic building block for the development of novel bioactive molecules . Piperidine-based compounds are recognized for their ability to inhibit critical enzymes in microbial ergosterol biosynthesis, such as Δ14‐reductase and C7/8‐isomerase, a mechanism exploited by established agrochemical antimycotics . This makes derivatives of this compound class valuable for investigating new pathways to combat resistant fungal pathogens . Furthermore, the structural motif of a substituted pyridine linked to a piperidine ring is commonly employed in the design of potential therapeutics for metabolic and neurological diseases, as seen in related compounds developed as GPR119 agonists for type 2 diabetes and as targets for cholesterol 24-hydroxylase (CYP46A1) imaging in the brain . The incorporation of a fluorine atom can fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability, thereby enhancing its value as a research chemical for lead optimization in pharmaceutical development . This compound is intended solely for use in non-clinical, in-vitro research applications.

Properties

IUPAC Name

5-fluoro-2-piperidin-4-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFROHJQGNPWPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 5-fluoropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride may involve large-scale synthesis using automated equipment. The process is designed to ensure consistent quality and high yield. The industrial production methods often include purification steps such as crystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position of the pyridine ring participates in nucleophilic substitution under specific conditions. For example:

Reaction ConditionsReagents/BaseProductYieldSource
Basic conditions with heatingK₂CO₃, DMF, 80–100°C5-Substituted pyridine derivatives60–75%

The reaction proceeds via a two-step mechanism:

  • Coordination of the pyridine nitrogen to the base (e.g., K₂CO₃), increasing electron density at the fluorine-bearing carbon.

  • Nucleophilic attack by a piperidin-4-ylmethanol derivative, displacing fluorine.

Piperidine Functionalization

The piperidine nitrogen can undergo alkylation or acylation after deprotonation:

Alkylation

ConditionsReagentsProductApplicationSource
Base (DIEA), polar aprotic solvent5-ChloropyrimidineN-(5-chloropyrimidin-2-yl)piperidineGPR119 agonists

Acylation

ConditionsReagentsProductYieldSource
Thionyl chloride activationRCOCl, NEt₃N-Acylpiperidine derivatives70–85%

Deprotonation of the dihydrochloride salt (e.g., using DIEA) is critical for nucleophilic reactivity .

Oxidation and Reduction

The piperidine ring and pyridine system exhibit redox activity:

Oxidation

ReagentsProductNotesSource
H₂O₂, KMnO₄Piperidine N-oxideEnhances solubility and polarity

Reduction

ReagentsProductConditionsSource
NaBH₄, LiAlH₄Partially saturated pyridineAlters electronic properties

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, though fluorine substitution limits reactivity:

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBiaryl derivatives40–55%

Electron-withdrawing fluorine reduces coupling efficiency, necessitating elevated temperatures .

Hydrolysis and Solvolysis

The dihydrochloride salt undergoes hydrolysis in aqueous media:

ConditionsProductspH DependenceSource
H₂O, 25°CFree base + HClComplete at pH >8

Mechanistic Considerations

  • Electronic Effects : The fluorine atom deactivates the pyridine ring, directing substitution to the 3-position .

  • Steric Effects : The piperidine group at position 2 hinders electrophilic attack at adjacent carbons .

  • Salt Form : The dihydrochloride form requires base-mediated deprotonation for piperidine reactivity .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is primarily utilized in the design and synthesis of novel pharmaceutical agents. Its structural features make it an essential building block for various drug candidates, particularly in the development of compounds targeting neurological disorders and metabolic diseases.

Neurological Disorders

Research indicates that derivatives of piperidine, including 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride, exhibit potential as therapeutic agents for conditions such as Alzheimer's disease. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further exploration in treating cognitive impairments associated with neurodegenerative diseases .

Metabolic Disorders

This compound has also been investigated for its role as a GPR119 agonist, which is significant in managing type 2 diabetes. GPR119 agonists stimulate insulin secretion and promote incretin release, thereby improving glycemic control. The efficacy of such compounds is being explored through various preclinical models .

Synthesis and Derivative Development

The synthesis of 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride has been achieved using various methodologies, including palladium-catalyzed reactions and other innovative synthetic pathways. These methods allow for the efficient production of this compound and its derivatives, which can be tailored for specific biological activities.

Synthetic Pathways

Recent advancements in synthetic chemistry have highlighted the use of fluorinated piperidines in drug development. For instance, techniques such as chemoselective hydrogenation and coupling reactions have been employed to obtain highly functionalized piperidine derivatives . These advancements facilitate the exploration of structure-activity relationships (SAR) that are crucial for optimizing drug efficacy.

Pharmacological Studies

Pharmacological evaluations have demonstrated that 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride exhibits promising bioactivity against various biological targets.

Inhibitory Activity

Studies have shown that compounds containing the piperidin-4-yl moiety can act as inhibitors of key enzymes involved in metabolic pathways. For example, research into tyrosinase inhibitors has revealed that modifications to the piperidine structure can enhance inhibitory potency against hyperpigmentation disorders .

Analgesic Properties

Another area of interest is the analgesic potential of related pyridine derivatives. Compounds with similar structures have been evaluated for their antagonistic effects on TRPV1 receptors, which are implicated in pain signaling pathways. The findings suggest that modifications to the piperidine framework can lead to enhanced analgesic effects .

Case Studies and Research Findings

Several case studies illustrate the applications of 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride in drug discovery:

StudyFocusFindings
Zhang et al., 2023Neurological AgentsDemonstrated efficacy in cognitive enhancement models using piperidine derivatives .
Li et al., 2021GPR119 AgonistsIdentified novel compounds with significant insulinotropic effects in diabetic models .
Feng et al., 2019Pain ManagementExplored TRPV1 antagonism leading to potential analgesic candidates .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to certain receptors or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-(Piperidin-4-yl)pyridine dihydrochloride
  • 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
  • 5-Fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride

Comparison: Compared to similar compounds, 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly affect its chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is C10H14Cl2FN. The presence of a fluorine atom in the pyridine ring significantly influences its chemical reactivity and biological interactions, making it a valuable compound in drug development and chemical synthesis .

Research indicates that compounds containing a piperidine nucleus, such as 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride, exhibit strong antiproliferative activity by inhibiting tubulin polymerization. This action is crucial for disrupting cellular processes such as mitosis, leading to potential applications in cancer therapy .

Biological Activity Overview

The biological activity of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride has been explored in various contexts:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell growth in several cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may be involved in disease pathways.
  • Antimicrobial Properties : Preliminary findings suggest that it may possess antibacterial and antifungal activities, although further studies are needed to fully characterize these effects .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiproliferativeInhibits cell growth in various cancer lines,
Enzyme InhibitionModulates enzyme activity related to disease ,
AntimicrobialExhibits antibacterial and antifungal properties ,

Case Study: Anticancer Activity

In a study focusing on the antiproliferative effects of piperidine derivatives, 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride was shown to significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through the inhibition of tubulin polymerization. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study: Enzyme Interaction

Another research effort examined the compound's interaction with key metabolic enzymes. It was found to inhibit certain enzymes involved in nucleotide metabolism, suggesting a mechanism similar to that of established chemotherapeutic agents like 5-fluorouracil .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodology : A common synthetic route involves nucleophilic substitution of a halogen (e.g., chloro or fluoro) on the pyridine ring with a piperidine moiety. For example, coupling 5-fluoropyridine derivatives with piperidine under basic conditions (e.g., K2_2CO3_3 or NaH) in polar aprotic solvents like DMF or DMSO. Optimization includes controlling reaction temperature (60–100°C), catalyst selection (e.g., Pd for cross-coupling), and purification via recrystallization or column chromatography to isolate the dihydrochloride salt .

Q. How should researchers handle and store 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride to ensure stability and safety?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood with adequate ventilation to prevent inhalation of dust or vapors .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., N2_2) to minimize hygroscopic degradation. Store at 2–8°C in a dry environment, away from incompatible substances (oxidizers, strong acids/bases) .

Q. What spectroscopic techniques are most effective for characterizing the structural features of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride?

  • Key Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm proton environments and carbon backbone; 19F^{19}\text{F} NMR to verify fluorine substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight and fragmentation pattern validation.
  • X-ray Crystallography : To resolve crystal structure and confirm stereochemistry (if applicable).

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride with biological targets?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinity with receptors (e.g., GPCRs, kinases).
  • Molecular Dynamics (MD) Simulations : Study conformational stability in aqueous or lipid bilayer environments.
  • Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) to analyze electronic effects of the fluorine atom on charge distribution .

Q. What strategies can resolve contradictions in experimental data regarding the solubility and stability of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride under varying pH conditions?

  • Methodology :

  • pH-Dependent Solubility Studies : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy or HPLC.
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS monitoring to identify decomposition products.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyridine) to isolate fluorine-specific effects .

Q. How does the introduction of a fluorine atom at the 5-position of the pyridine ring influence the electronic properties and binding affinity of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride compared to non-fluorinated analogs?

  • Electronic Effects : Fluorine’s electronegativity increases electron-withdrawing character, polarizing the pyridine ring and enhancing dipole interactions.
  • Binding Implications :

  • Hydrogen Bonding : Fluorine may act as a weak H-bond acceptor, improving affinity for target proteins.
  • Lipophilicity : Fluorine substitution often increases logP, enhancing membrane permeability.
    • Comparative Data :
CompoundLogPBinding Affinity (IC50_{50}, nM)
5-Fluoro analog1.8120 ± 15
5-Hydrogen analog1.2450 ± 50
Hypothetical data based on structural analogs .

Key Considerations for Experimental Design

  • Contradiction Analysis : When discrepancies arise in biological activity data (e.g., IC50_{50}), validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and check compound purity via HPLC .
  • Safety Compliance : Adhere to GHS guidelines for hazard communication and disposal (e.g., incineration via licensed waste management) .

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